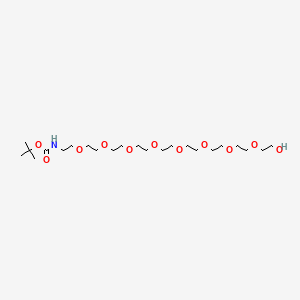
Teoc-MeLeu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Teoc-MeLeu-OH is a leucine derivative, specifically a derivative of the amino acid leucine. It is commonly used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Teoc-MeLeu-OH is synthesized using the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group. The Teoc group is used to protect amines as Teoc carbamates. The protection is typically achieved using N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) in the presence of bases such as pyridine or triethylamine . The Schotten-Baumann conditions, which involve the use of inorganic bases, are also viable for protecting amino acids .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same protecting group chemistry. The process would typically involve the protection of leucine, followed by purification and isolation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Teoc-MeLeu-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Teoc group can be deprotected using fluoride ion, leading to β-elimination and decarboxylation.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Teoc group.
Common Reagents and Conditions
Fluoride Reagents: Used for deprotection of the Teoc group.
Bases: Such as pyridine or triethylamine, used in the protection step.
Major Products Formed
Free Amine: Formed upon deprotection of the Teoc group.
Ethylene, Carbon Dioxide, and Trimethylsilyl Fluoride: Byproducts of the deprotection reaction.
Aplicaciones Científicas De Investigación
Teoc-MeLeu-OH is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Teoc-MeLeu-OH primarily involves its role as a protecting group. The Teoc group protects the amine functionality during chemical reactions and can be selectively removed using fluoride ions . This selective protection and deprotection allow for precise control over the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Leu-OH: Another leucine derivative used as a protecting group in peptide synthesis.
Boc-Leu-OH: A leucine derivative with a tert-butyloxycarbonyl protecting group.
Cbz-Leu-OH: A leucine derivative with a benzyloxycarbonyl protecting group.
Uniqueness
Teoc-MeLeu-OH is unique due to the stability of the Teoc group towards hydrolysis and other nucleophilic attacks. It also tolerates most acidic and reductive conditions, making it a versatile protecting group in organic synthesis .
Propiedades
IUPAC Name |
(2S)-4-methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4Si/c1-10(2)9-11(12(15)16)14(3)13(17)18-7-8-19(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,16)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZJODSUCSTOSW-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-3-(tert-butyl)-4-(4',6'-Dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole--H2S complex](/img/structure/B8090315.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8090318.png)

![tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate](/img/structure/B8090328.png)

![(2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B8090343.png)
![(3R)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B8090349.png)

![Spiro[cyclohexane-1,1'-isochroman]-4-one](/img/structure/B8090374.png)
![8-Benzyl 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B8090390.png)



![Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B8090418.png)
